N-(tert-Butoxycarbonyloxy)phthalimide: A Technical Guide to Synthesis and Characterization
N-(tert-Butoxycarbonyloxy)phthalimide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
N-(tert-Butoxycarbonyloxy)phthalimide is a versatile reagent widely employed in organic synthesis, particularly in the protection of primary amines. Its application is crucial in multi-step synthetic processes, such as peptide synthesis and the development of pharmaceutical intermediates, where precise control of reactive functional groups is paramount.[1] This technical guide provides an in-depth overview of the synthesis and characterization of N-(tert-Butoxycarbonyloxy)phthalimide, including detailed experimental protocols and comprehensive data analysis.
Physicochemical Properties
A summary of the key physicochemical properties of N-(tert-Butoxycarbonyloxy)phthalimide is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₅ | |
| Molecular Weight | 263.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 118 °C (decomposes) | |
| CAS Number | 15263-20-4 |
Synthesis of N-(tert-Butoxycarbonyloxy)phthalimide
The synthesis of N-(tert-Butoxycarbonyloxy)phthalimide is typically achieved through the reaction of N-hydroxyphthalimide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction proceeds via a nucleophilic attack of the hydroxylamine oxygen on one of the carbonyl carbons of the Boc anhydride.
Synthesis Workflow
Caption: Synthesis workflow for N-(tert-Butoxycarbonyloxy)phthalimide.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of N-(tert-Butoxycarbonyloxy)phthalimide.
Materials:
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N-Hydroxyphthalimide
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (Et₃N)
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Dichloromethane (CH₂Cl₂)
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1 M Hydrochloric acid (HCl)
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve N-hydroxyphthalimide (1.0 eq) in dichloromethane.
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To this solution, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.
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Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
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Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
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Upon completion of the reaction, transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield N-(tert-Butoxycarbonyloxy)phthalimide as a white solid.
Characterization of N-(tert-Butoxycarbonyloxy)phthalimide
The structure and purity of the synthesized N-(tert-Butoxycarbonyloxy)phthalimide can be confirmed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phthalimide ring and the tert-butyl group. The aromatic protons of the phthalimide moiety typically appear as a multiplet in the range of 7.7-7.9 ppm. The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbons of the phthalimide and the carbonate, the aromatic carbons, and the carbons of the tert-butyl group.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (Phthalimide) | ~162 |
| Carbonyl (Carbonate) | ~151 |
| Aromatic C (quaternary) | ~132 |
| Aromatic CH | ~135, ~124 |
| Quaternary C (tert-butyl) | ~84 |
| Methyl C (tert-butyl) | ~28 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the carbonyl groups and the C-O bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O stretch (imide, asymmetric) | ~1790 |
| C=O stretch (imide, symmetric) | ~1750 |
| C=O stretch (carbonate) | ~1760 |
| C-O stretch | ~1250-1300, ~1150 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For N-(tert-Butoxycarbonyloxy)phthalimide, the expected molecular ion peak [M]⁺ would be at m/z = 263. A common fragmentation pattern involves the loss of the tert-butyl group, resulting in a significant peak at m/z = 207, and the loss of carbon dioxide to give a peak at m/z = 219.
Applications in Organic Synthesis
N-(tert-Butoxycarbonyloxy)phthalimide serves as an efficient reagent for the N-protection of primary amines.[2] The resulting N-Boc protected amines are stable under a variety of reaction conditions, and the Boc group can be readily removed under mild acidic conditions. This makes it an invaluable tool in the synthesis of complex molecules where selective protection and deprotection of amine functionalities are required.[1]
Safety Information
N-(tert-Butoxycarbonyloxy)phthalimide should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
